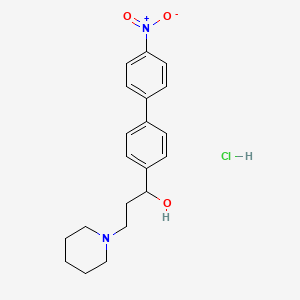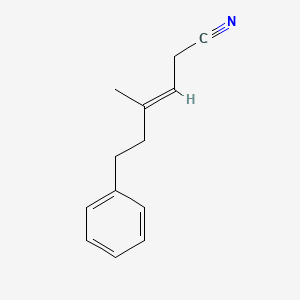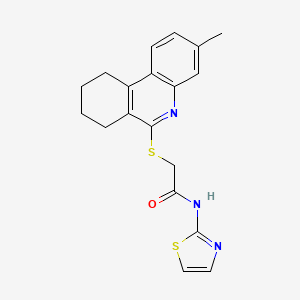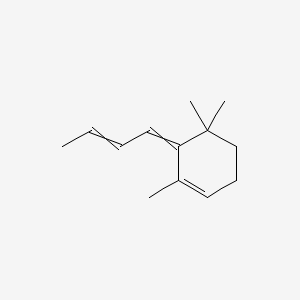
1-Benzyl-3-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes It consists of a benzene ring substituted with a benzyl group at the first position and a nitro group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-nitrobenzene can be synthesized through a multi-step process involving nitration and benzylation reactions. The nitration of benzene is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid at a temperature not exceeding 50°C . This reaction yields nitrobenzene, which can then be further reacted to introduce the benzyl group.
Industrial Production Methods: In industrial settings, the production of this compound may involve similar nitration and benzylation steps, but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as tin and hydrochloric acid.
Common Reagents and Conditions:
Oxidation: Tin and hydrochloric acid are commonly used for the reduction of the nitro group.
Substitution: N-bromosuccinimide (NBS) is often used for free radical bromination at the benzylic position.
Major Products:
Reduction: The reduction of the nitro group yields 1-benzyl-3-aminobenzene.
Substitution: Bromination at the benzylic position produces 1-(bromomethyl)-3-nitrobenzene.
Scientific Research Applications
1-Benzyl-3-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-benzyl-3-nitrobenzene involves its interaction with molecular targets through its nitro and benzyl groups. The nitro group can undergo reduction to form reactive intermediates, while the benzyl group can participate in various substitution reactions. These interactions can affect cellular pathways and molecular targets, leading to various biological effects .
Comparison with Similar Compounds
- 1-Benzyl-2-nitrobenzene
- 1-Benzyl-4-nitrobenzene
- 1-Methyl-3-nitrobenzene
Comparison: 1-Benzyl-3-nitrobenzene is unique due to the specific positioning of the nitro and benzyl groups, which influences its reactivity and applications. Compared to its isomers, it may exhibit different chemical and biological properties, making it a compound of particular interest in research and industry .
Properties
CAS No. |
5840-41-5 |
|---|---|
Molecular Formula |
C13H11NO2 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
1-benzyl-3-nitrobenzene |
InChI |
InChI=1S/C13H11NO2/c15-14(16)13-8-4-7-12(10-13)9-11-5-2-1-3-6-11/h1-8,10H,9H2 |
InChI Key |
CMTUCQNYLNHJRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)propan-1-one](/img/structure/B13807587.png)

![5-nitro-2,3-dihydro-1H-benzo[de]isoquinoline](/img/structure/B13807594.png)

![5-Chloro-2-[[[(2,5-diiodobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13807618.png)
![N-(7,7-Dimethyl-2-methylidenebicyclo[2.2.1]heptan-1-yl)acetamide](/img/structure/B13807624.png)

![(1S,2S,4R,5R)-5-Ethyl-2,4-dimethyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B13807634.png)
![3-Pyridinecarbonitrile, 5-[(3,4-dichlorophenyl)azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-1-(phenylamino)-](/img/structure/B13807636.png)

![2-[(2-Bromo-3,5-diiodobenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13807645.png)



